Acetamidine-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

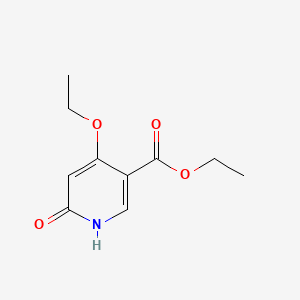

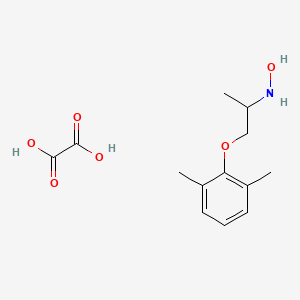

Acetamidine-d3 Hydrochloride is a deuterated form of acetamidine hydrochloride . It is a white solid with the molecular formula C2H7ClN2 . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves condensation of acetonitrile with lower alcohols in the presence of hydrogen chloride . The process is considered to have lower energy consumption and high final yield, making it economically beneficial .

Molecular Structure Analysis

The molecular structure of this compound consists of one nitrogen atom, three deuterium atoms, and two hydrogen atoms . The molecular weight is 94.543 Da and the exact mass is 97.049 .

Chemical Reactions Analysis

This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds . A novel process for cleanly producing Acetamidine Hydrochloride has been proposed, which includes the synthesis of methanol hydrochloride, synthesis of ethylidene amidine, synthesis of aminomethanol, ammonation of ethylidene amidine, concentration, and centrifugation .

Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 94.54338 and an exact mass of 97.049 . It has a PSA of 49.9 and an XLogP3 of 1.5443 .

Applications De Recherche Scientifique

Protective Effects in Cell Biology

Acetamidine hydrochloride has been studied for its protective effects against gramicidin toxicity in NG108-15 cells, a neuroblastoma×glioma hybrid. It was found that acetamidine hydrochloride could significantly reduce the loss of membrane resting potential induced by gramicidin, demonstrating a potential protective role in cellular health Doebler, J. (2004).

Environmental Detoxification

Research into environmental detoxification has identified a strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a neonicotinoid insecticide, into less toxic compounds. This process involves a metabolic pathway similar to those in mammals and insects, suggesting a role for acetamidine derivatives in bioremediation Tang, H., Li, J., Hu, H., & Xu, P. (2012).

Cognitive Disorders and Alzheimer's Disease

Acetamidine derivatives have been explored for their potential in treating cognitive disorders, including Alzheimer's disease. They function as H3 antagonists, increasing the release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, which are crucial for cognitive processes. This suggests a promising avenue for therapeutic applications Brioni, J., Esbenshade, T., Garrison, T., Bitner, S., & Cowart, M. (2011).

Material Science and Chemistry

In material science, acetamidine hydrochloride has been utilized in the synthesis of polymeric resins impregnated with novel ligands for the adsorption of palladium(II) from hydrochloric acid solutions. This research highlights its role in the recovery and preconcentration of palladium(II), demonstrating its utility in separation and purification technologies Turanov, A., Karandashev, V., Artyushin, O., Sharova, E., & Genkina, G. K. (2017).

Safety and Hazards

Acetamidine-d3 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Acetamidine-d3 Hydrochloride has been used in various research applications. For instance, it has been used in the study of three ILAs, AlCl3:Guanidine, AlCl3:Acetamidine, and AlCl3:Urea, examining their rheology, electrochemistry, NMR spectra, and coin-cell performance . It has also been introduced into room-temperature synthesized CsPbBrxCl3−x NCs in air using green solvents, which are found to reduce both Cs+ and halide vacancies on the NC surface and suppress nonradiative .

Mécanisme D'action

Target of Action

The primary target of Acetamidine-d3 Hydrochloride is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This inhibition can lead to changes in the protein’s activity and the overall biochemical pathway it is involved in .

Biochemical Pathways

It is known that the compound plays a role in the regulation of the aliphatic amidase operon . This suggests that it may influence pathways related to the metabolism of aliphatic amidase.

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Aliphatic amidase expression-regulating protein . By inhibiting this protein, the compound can alter the regulation of the aliphatic amidase operon, potentially leading to changes in cellular processes related to this operon .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and forms colorless monoclinic crystals . It releases ammonium chloride upon heating, and in aqueous solution, it undergoes hydrolysis to acetic acid and ammonia . These properties suggest that factors such as temperature, humidity, and the presence of water can affect the compound’s stability and action.

Analyse Biochimique

Biochemical Properties

Acetamidine-d3 Hydrochloride plays a significant role in various biochemical reactions. It is involved in the synthesis of many nitrogen-bearing compounds . As a source of amidine, this compound interacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines . These interactions are crucial for the synthesis of complex biomolecules, including vitamins like thyamine (vitamin B1) and its derivatives .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nitrogen-bearing compounds can impact the production of essential biomolecules, thereby influencing cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a weak Lewis acid and can form binding interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and forms colorless monoclinic crystals . It is soluble in water and alcohol, and it releases ammonium chloride upon heating . Over time, this compound can degrade, leading to changes in its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in the synthesis of nitrogen-bearing compounds can affect the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Propriétés

IUPAC Name |

2,2,2-trideuterioethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)